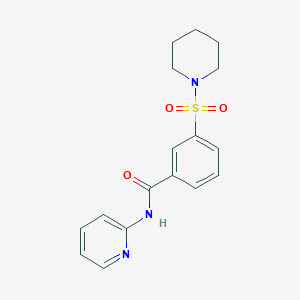

![molecular formula C16H18N2O2S B5681579 N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)

N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as IBTP, is a chemical compound that has been widely studied for its potential therapeutic applications. IBTP belongs to the class of compounds known as protease inhibitors, which have been shown to be effective in treating a range of diseases, including cancer, viral infections, and autoimmune disorders. In

Applications De Recherche Scientifique

Antimicrobial Applications

Thiophene derivatives, such as N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .

Anti-inflammatory and Analgesic Effects

Research indicates that thiophene compounds exhibit significant anti-inflammatory and analgesic activities. This makes them valuable in the design of new drugs aimed at treating conditions like arthritis and other inflammatory diseases .

Antihypertensive Properties

The antihypertensive properties of thiophene derivatives are being explored to develop new treatments for high blood pressure . These compounds could offer alternative mechanisms of action compared to current antihypertensive drugs .

Antitumor Activity

Thiophene derivatives are also being investigated for their antitumor activity. Their ability to inhibit cancer cell growth makes them potential candidates for chemotherapy drugs .

Corrosion Inhibition

Beyond medicinal applications, thiophene compounds like N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide are used in industrial settings as corrosion inhibitors . They help protect metals from corrosive processes, which is vital in extending the life of metal structures and machinery .

Material Science: Light-Emitting Diodes (LEDs)

In the field of material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) . Their electronic properties make them suitable for creating more efficient and durable LEDs .

Kinase Inhibition

Thiophene compounds are studied for their role as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be beneficial in treating various diseases, including cancer .

Estrogen Receptor Modulation

Lastly, these compounds are being researched for their ability to modulate estrogen receptors . This application has implications in the treatment of hormone-related cancers and other conditions related to estrogen signaling .

Propriétés

IUPAC Name |

N-[3-(2-methylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-11(2)10-17-15(19)12-5-3-6-13(9-12)18-16(20)14-7-4-8-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGICPYROJDIWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

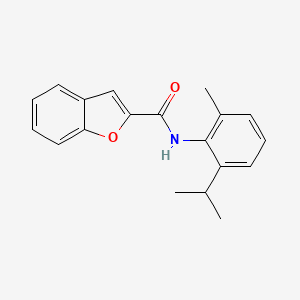

![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)

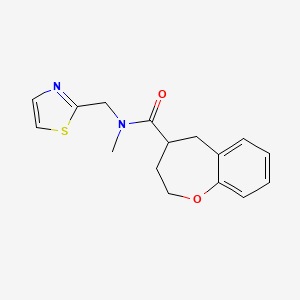

![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5681523.png)

![2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5681524.png)

![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)

![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)

![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)

![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)

![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)